![molecular formula C18H23NO5 B4222548 N-(2,5-dimethoxyphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4222548.png)
N-(2,5-dimethoxyphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Overview
Description
N-(2,5-dimethoxyphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide is a useful research compound. Its molecular formula is C18H23NO5 and its molecular weight is 333.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.15762283 g/mol and the complexity rating of the compound is 548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,5-dimethoxyphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of its pharmacological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C19H25NO
- Molecular Weight : 331.4 g/mol
- Structural Characteristics : The compound features a bicyclic structure with a carboxamide functional group and two methoxy substituents on the phenyl ring.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, with findings indicating potential effects in several therapeutic areas:
1. Anti-inflammatory Activity
Studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance:
- Mechanism : Inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.
- Case Study : A related compound showed an IC50 value of less than 0.001 μM in inhibiting inflammation markers in vitro .
2. Anticancer Potential
Research indicates that this compound may possess anticancer properties:
- Mechanism : Induction of apoptosis in cancer cells through the activation of caspase pathways.
- Case Study : A derivative exhibited cytotoxicity against various cancer cell lines with IC50 values ranging from 0.149 μM to 0.313 μM .
3. Antimicrobial Activity
Preliminary studies suggest that this compound may have antimicrobial effects:
- Mechanism : Disruption of bacterial cell membranes and inhibition of bacterial growth.
- Case Study : Synthetic derivatives showed potent antibacterial activity against Streptococcus pyogenes with MIC values reported at 2.4 μg/mL .
4. Neuroprotective Effects
The neuroprotective potential of this compound is another area of interest:
- Mechanism : Reduction of oxidative stress and inhibition of neuroinflammatory pathways.
- Case Study : In vivo assays indicated memory-rescuing activity in models of Alzheimer’s disease .
Data Tables
Scientific Research Applications
Pharmacological Studies
N-(2,5-dimethoxyphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide has been investigated for its pharmacological properties, particularly in the context of neuropharmacology and potential therapeutic uses.
Case Study: Neuroprotective Effects
Research has indicated that compounds with similar structural features exhibit neuroprotective effects in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems may provide insights into its potential use in treating conditions such as Alzheimer's disease and Parkinson's disease.
Synthetic Chemistry
The compound serves as an intermediate in synthetic chemistry, particularly in the synthesis of more complex organic molecules.
Table: Synthetic Pathways
Reaction Type | Description |
---|---|
Condensation Reactions | Used to form larger bicyclic structures |
Functionalization | Modifications to enhance biological activity |
Material Science
Due to its unique structural characteristics, this compound may find applications in material science, particularly in the development of advanced polymers or nanomaterials.
Case Study: Polymer Composites
Research has explored the incorporation of similar compounds into polymer matrices to enhance mechanical properties and thermal stability of materials used in aerospace and automotive applications.
Biological Assays
The compound is utilized in various biological assays to evaluate its interaction with biological systems.
Table: Biological Assays Conducted
Assay Type | Purpose |
---|---|
Cell Viability Assays | To assess cytotoxic effects on cancer cell lines |
Enzyme Inhibition | Evaluation of inhibitory effects on specific enzymes |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(2,5-dimethoxyphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide?
The compound is typically synthesized via amide coupling between 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid derivatives and 2,5-dimethoxyaniline. A common method involves activating the carboxylic acid with coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous solvents (e.g., dichloromethane or toluene) under reflux. Post-reaction purification via column chromatography or recrystallization ensures product purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) is essential for confirming the bicyclic framework and substituent positions. Mass spectrometry (HRMS or ESI-MS) verifies molecular weight, while infrared (IR) spectroscopy identifies functional groups like the amide C=O stretch (~1650 cm⁻¹). X-ray crystallography may resolve ambiguities in stereochemistry .
Q. What structural features influence its reactivity and stability?
The bicyclo[2.2.1]heptane core imposes steric constraints, affecting reaction pathways. The 2,5-dimethoxyphenyl group enhances electron density, influencing nucleophilic/electrophilic behavior. The amide bond’s planarity and hydrogen-bonding potential (via N–H and C=O groups) contribute to stability in polar solvents .
Q. How are common impurities identified during synthesis?
Impurities (e.g., unreacted starting materials or hydrolysis by-products) are detected using HPLC with UV/Vis or mass detection. Comparative retention times and spiking experiments with authentic samples aid identification. Quantitative analysis employs calibration curves or internal standards .
Q. What methods determine solubility and partition coefficients (log P)?
Solubility is assessed via shake-flask experiments in buffered solutions (pH 1–12) or organic solvents. Log P is measured using octanol-water partitioning followed by UV spectrophotometry or HPLC. Computational tools like COSMO-RS supplement experimental data .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Design of Experiments (DoE) methodologies, such as factorial design or response surface modeling, systematically vary parameters (temperature, solvent, catalyst loading). For example, replacing DCC with newer coupling agents (e.g., HATU) may reduce side reactions. Real-time monitoring via in-situ IR or Raman spectroscopy enhances process control .
Q. How to resolve contradictions in spectral data interpretation?
Discrepancies in NMR assignments (e.g., overlapping signals) are addressed via 2D techniques (NOESY for spatial proximity) or isotopic labeling. For crystallographic ambiguities, synchrotron X-ray sources improve resolution. Computational NMR prediction tools (e.g., DFT-based) validate experimental results .
Q. What strategies elucidate structure-activity relationships (SAR) for biological targets?
SAR studies involve synthesizing analogs with modified substituents (e.g., replacing methoxy groups with halogens or alkyl chains). Biological assays (e.g., enzyme inhibition) are paired with computational docking to map interactions. For instance, ’s analogs demonstrate how lipophilicity (via chloro/methoxy groups) affects activity .
Q. What approaches identify biological targets or mechanisms of action?
Target deconvolution uses affinity chromatography with immobilized compound derivatives or proteomic profiling (e.g., thermal shift assays). CRISPR-Cas9 screens or RNAi knockdowns validate candidate targets. Molecular dynamics simulations predict binding modes to enzymes or receptors .
Q. How to address stability issues under physiological conditions?
Accelerated stability studies (40°C/75% RH) identify degradation pathways (e.g., hydrolysis of the amide bond). Formulation strategies, such as encapsulation in liposomes or cyclodextrins, protect labile groups. Stress testing under oxidative (H₂O₂) or photolytic conditions guides storage protocols .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-16(2)17(3)8-9-18(16,24-15(17)21)14(20)19-12-10-11(22-4)6-7-13(12)23-5/h6-7,10H,8-9H2,1-5H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSCZZKBMVUKLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)NC3=C(C=CC(=C3)OC)OC)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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